molecular formula C7H16ClNO B6194821 2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride CAS No. 387845-12-7

2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride

Cat. No.: B6194821
CAS No.: 387845-12-7
M. Wt: 165.7
InChI Key:
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Description

2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a cyclopropyl derivative with a dimethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The cyclopropyl and ethan-1-ol moieties contribute to the compound’s overall chemical behavior, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethan-1-ol: A related compound with similar functional groups but lacking the cyclopropyl moiety.

    2-[1-(methylamino)cyclopropyl]ethan-1-ol hydrochloride: Another cyclopropyl derivative with a methylamino group instead of a dimethylamino group.

Uniqueness

2-[1-(dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl and dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

387845-12-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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